N-[2-(ethylamino)ethyl]cyclobutanamine
Description
Properties
CAS No. |
1249819-18-8 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N'-cyclobutyl-N-ethylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-9-6-7-10-8-4-3-5-8/h8-10H,2-7H2,1H3 |
InChI Key |
SKCRNRSJGMFADH-UHFFFAOYSA-N |
SMILES |
CCNCCNC1CCC1 |
Canonical SMILES |
CCNCCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with cycloalkane-based amines, differing in ring size, substituent groups, or side-chain modifications. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ring size : Cyclobutane analogs exhibit lower molecular weights and higher ring strain than cyclopentane or cyclohexane derivatives, which may affect solubility and metabolic pathways .
- Substituent effects: The ethylaminoethyl group in the target compound provides greater flexibility and basicity compared to rigid aromatic substituents (e.g., 4-fluorophenethyl in analogs).
Preparation Methods
Alkylation of Cyclobutanamine
One common route involves the nucleophilic substitution of cyclobutanamine with 2-chloroethyl ethylamine or a similar haloalkylamine under controlled conditions:
-
Cyclobutanamine + 2-(ethylamino)ethyl halide → this compound
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Mild bases like potassium carbonate to deprotonate the amine.
- Temperature: Moderate heating (50–80 °C) to facilitate substitution.
-
- The reaction must be controlled to avoid over-alkylation.
- Purification typically involves extraction and chromatographic techniques.
Reductive Amination Route
Alternatively, reductive amination of cyclobutanone with 2-(ethylamino)ethylamine can be employed:
-
Cyclobutanone + 2-(ethylamino)ethylamine + Reducing agent → this compound
-
- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Solvent: Methanol or ethanol.
- pH: Slightly acidic to neutral to facilitate imine formation.
- Temperature: Room temperature to mild heating.
-
- High selectivity.
- Milder conditions compared to alkylation.
- Reduced side reactions.
Research Findings and Analytical Data
Analytical techniques such as LC-MS and NMR are critical for confirming the structure and purity of synthesized this compound.
Summary Table of Preparation Methods
*Note: Aminoacetamide route is more general and may require adaptation for this specific compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(ethylamino)ethyl]cyclobutanamine, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Start with the alkylation of cyclobutanamine using 2-chloroethyl ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere to prevent oxidation.
- Step 2 : Optimize reaction temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of cyclobutanamine to alkylating agent) based on orthogonal experimental designs to maximize yield .
- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Higher yields at elevated temps |
| Solvent | DMF | Better solubility of intermediates |
| Catalyst | K₂CO₃ | Reduces side reactions |
Q. How can structural characterization of this compound be rigorously validated?
- Techniques :
- NMR : ¹H NMR (DMSO-d₆) to confirm cyclobutane ring protons (δ 2.5–3.0 ppm) and ethylaminoethyl sidechain (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for NH).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak (m/z 157.15 [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 61.11%, H: 10.96%, N: 17.83%) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Approach :
- Use radioligand binding assays (e.g., with [³H]CP-55,940) to assess affinity for cannabinoid receptors (CB1/CB2) based on structural analogs .
- Conduct cytotoxicity screening via MTT assays (absorbance at 570 nm) in HEK-293 or SH-SY5Y cell lines, comparing IC₅₀ values to controls .
Advanced Research Questions
Q. How does this compound interact with G-protein-coupled receptors (GPCRs), and what mechanistic insights can be derived?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with CB1 receptor (PDB ID: 5TGZ). Focus on hydrogen bonding with Ser383 and hydrophobic interactions with Leu387 .
- Functional Assays : Measure cAMP inhibition via ELISA in transfected CHO cells expressing CB1. Compare EC₅₀ values to known agonists (e.g., WIN55,212-2) .
Q. What pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier permeability) should be prioritized in preclinical studies?
- Protocol :
- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
- BBB Penetration : Use PAMPA-BBB assay; calculate permeability (Pe) > 4.0 × 10⁻⁶ cm/s indicates high brain uptake potential .
Q. How can computational modeling resolve contradictions in reported receptor binding affinities?
- Strategy :
- Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility of the ethylaminoethyl sidechain. Correlate with experimental Ki values from radioligand assays .
- Data Integration Example :
| Study | Reported Ki (nM) | Simulated Binding Energy (kcal/mol) |
|---|---|---|
| A | 120 ± 15 | -9.2 |
| B | 85 ± 10 | -10.5 |
Q. What analytical strategies address discrepancies in biological activity across cell lines?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
